molecular formula C12H9N3O4 B14673554 2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione CAS No. 34039-14-0

2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14673554
CAS No.: 34039-14-0
M. Wt: 259.22 g/mol
InChI Key: ZCBDIHUALJVVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene-1,4-dione core substituted with a 4-nitrophenylhydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-nitrophenylhydrazine with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazinylcyclohexa-2,5-diene-1,4-dione compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione: shares similarities with other hydrazinyl-substituted cyclohexadiene derivatives.

    4-Nitrophenylhydrazine: A precursor in the synthesis of the compound, also exhibits similar reactivity.

    Cyclohexa-2,5-diene-1,4-dione: The core structure of the compound, involved in various organic reactions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

34039-14-0

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]benzene-1,4-diol

InChI

InChI=1S/C12H9N3O4/c16-10-5-6-12(17)11(7-10)14-13-8-1-3-9(4-2-8)15(18)19/h1-7,16-17H

InChI Key

ZCBDIHUALJVVSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.